molecular formula C18H12N2O4 B8288652 Ethyl 6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate

Ethyl 6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate

Cat. No. B8288652
M. Wt: 320.3 g/mol
InChI Key: WUYCDRGAKUSXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05441955

Procedure details

Using the procedure in Example 56 and substituting 2-aminobenzoic acid for 2-aminonicotinic acid and 5-carboethoxyisatin for 5-fluoroisatin gave the title compound in 30% yield: mp 270.5°-272.7° C.; 1H NMR (300 MHz, CDCl3) δ 8.71 (d, 1H) 8.59 (s, 1H) 8.42-8.54 (m, 2H) 8.05 (d, 1H) 7.84-7.94 (m, 1H) 7.66-7.76 (m, 1H) 4.38-4.5 (m, 2H) 1.4-1.5 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
NC1N=CC=CC=1C(O)=O.[C:11]([C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[NH:21][C:20](=O)[C:19]2=[O:26])([O:13][CH2:14][CH3:15])=[O:12].F[C:28]1[CH:29]=[C:30]2[C:34](=[CH:35][CH:36]=1)[NH:33]C(=O)[C:31]2=[O:38]>>[C:11]([C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[N:21]1[C:20](=[N:33][C:34]3[C:30]([C:31]1=[O:38])=[CH:29][CH:28]=[CH:36][CH:35]=3)[C:19]2=[O:26])([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C=1C=C2C(C(NC2=CC1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C=1C=C2C(C3=NC4=CC=CC=C4C(N3C2=CC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.